4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
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Overview
Description
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an allyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The allyloxy group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide may be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.
Scientific Research Applications
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activities and potential as pharmaceuticals.
Medicine: Trifluoromethyl-containing compounds are often investigated for their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The bromine atom and allyloxy group can participate in various chemical interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzeneboronic acid: Used in cross-coupling reactions to form aryl ketones.
4-(Trifluoromethyl)phenol: Known for its use in various chemical syntheses.
Uniqueness
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in diverse applications.
Properties
IUPAC Name |
1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFKWZYTJLZAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669779 |
Source
|
Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-41-9 |
Source
|
Record name | 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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